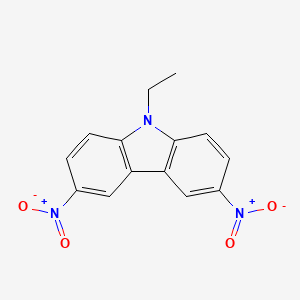

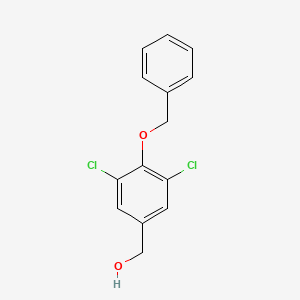

(4-Benzyloxy-3,5-dichlorophenyl)methanol

概要

説明

“(4-Benzyloxy-3,5-dichlorophenyl)methanol” is a chemical compound with the CAS number 536974-84-2 . It is used for scientific research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 . This compound has a molecular weight of 283.15 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 283.15 . It is stored at a temperature of 2-8°C .科学的研究の応用

Decomposition Reactions

- Co-Oxidation Effects: Methanol, as a co-solvent, enhances the reaction rate in the decomposition reactions of polychlorinated biphenyls (PCBs) in supercritical water. The presence of methanol compared to benzene as a co-solvent shows significant differences in PCB conversion rates and reaction products, indicating its importance in these processes (Anitescu, Munteanu, & Tavlarides, 2005).

Medicinal Chemistry

- Antitubercular Activities: A series of compounds, including some derivatives of (4-Benzyloxy-3,5-dichlorophenyl)methanol, have been synthesized and evaluated for their antitubercular activity. These compounds show promising results against Mycobacterium tuberculosis, with some exhibiting significant minimum inhibitory concentrations and effectiveness against multi-drug-resistant strains (Bisht et al., 2010).

Organic Chemistry and Catalysis

- Methanol as a Hydrogen Transfer Agent: Methanol's role as a hydrogen transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones has been elucidated. It offers a clean and efficient process for carbonyl reduction, producing gaseous components as the only co-products (Pasini et al., 2014).

- Photo-Reorganization Studies: Investigations into the photo-reorganization of certain compounds in methanol have led to the formation of new organic structures, illustrating the potential of methanol as a solvent in photochemical synthesis (Dalal et al., 2017).

Environmental Chemistry

- Advanced Oxidation Processes: Studies on the oxidativedegradation of organic pollutants like 4-chlorophenol have shown that methanol can play a role in enhancing the efficiency of such processes. The use of methanol in conjunction with other chemicals, like zero-valent iron and peroxydisulfate, facilitates the generation of strong oxidizing species, leading to improved degradation efficiencies (Zhao, Zhang, Quan, & Chen, 2010).

Photochemistry and Radiation Chemistry

- Photochemical Generation of Aryl Cations: The study of photochemical reactions of chlorophenols and chloroanisoles in methanol has led to insights into the generation of aryl cations and their reactivity with nucleophiles. This demonstrates the potential of methanol as a solvent in photochemical processes (Protti, Fagnoni, Mella, & Albini, 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

(3,5-dichloro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFBAUYIPFGTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

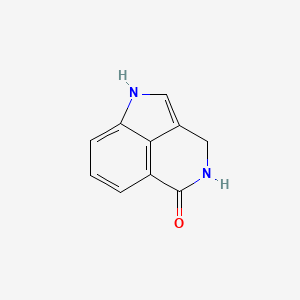

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

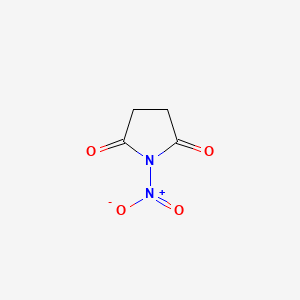

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Bis(benzo[b]thien-3-yl)ethanedione](/img/structure/B3353269.png)